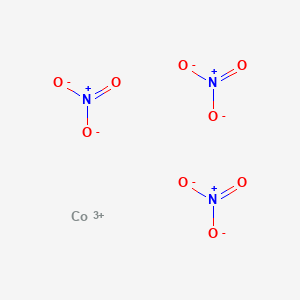

Cobalt(3+);trinitrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cobalt(3+);trinitrate is a chemical compound consisting of cobalt and nitrate ions It is known for its vibrant color and is used in various chemical processes and research applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cobalt(3+);trinitrate can be synthesized through the reaction of cobalt(II) hydroxide or cobalt(II) carbonate with nitric acid. The reaction typically involves dissolving the cobalt compound in nitric acid, followed by crystallization to obtain cobalt trinitrate. The reaction conditions include maintaining a controlled temperature and concentration of nitric acid to ensure the complete reaction and formation of the desired product.

Industrial Production Methods

In industrial settings, cobalt trinitrate is produced by reacting cobalt metal or cobalt oxide with nitric acid. The process involves dissolving the cobalt source in concentrated nitric acid, followed by purification and crystallization steps to obtain high-purity cobalt trinitrate. The industrial production methods are designed to maximize yield and purity while minimizing waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Cobalt(3+);trinitrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to cobalt(II) compounds using reducing agents.

Substitution: The nitrate ions in cobalt trinitrate can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Ligands like ammonia, ethylenediamine, and phosphines are used in substitution reactions.

Major Products Formed

Oxidation: Higher oxidation state cobalt compounds.

Reduction: Cobalt(II) compounds.

Substitution: Various cobalt coordination complexes with different ligands.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Cobalt(3+); trinitrate has the chemical formula Co NH3 6(NO3)3. The compound consists of a cobalt ion surrounded by six ammonia ligands, forming an octahedral geometry. The nitrate ions balance the charge of the cobalt ion, contributing to the compound's stability and reactivity.

Applications in Chemistry

Cobalt(3+); trinitrate serves as a precursor for synthesizing various cobalt complexes, which are crucial in coordination chemistry. Its ability to act as an oxidizing agent makes it valuable in redox reactions.

Key Chemical Applications:

- Catalysis: Utilized in organic synthesis and industrial processes as a catalyst precursor.

- Synthesis of Other Complexes: Acts as a building block for developing new materials and compounds.

| Application Type | Description |

|---|---|

| Catalysis | Precursor for catalysts in organic synthesis |

| Synthesis | Building block for other cobalt complexes |

Biological Applications

Research into the biological activity of cobalt complexes, including hexaamminecobalt(III) nitrate, has revealed potential therapeutic applications. While its direct biological effects are not fully understood, studies suggest interactions with biomolecules that could be leveraged for medical purposes.

Biological Research Insights:

- Medical Imaging: Investigated for potential use in imaging techniques due to its unique properties.

- Therapeutic Agent: Explored for its role in drug delivery systems.

Industrial Applications

In industrial settings, cobalt(3+); trinitrate is used in the production of pigments and ceramics. Its vibrant color and stability make it an attractive choice for various applications.

Industrial Uses:

- Pigment Production: Employed in creating colored materials.

- Ceramics: Used as a stabilizer in ceramic formulations.

| Industry Application | Description |

|---|---|

| Pigments | Source of vibrant colors for materials |

| Ceramics | Stabilizer in ceramic production |

Case Study 1: Semiconductor Fabrication

A study highlighted the use of a mixed-valence cobalt complex derived from cobalt(3+); trinitrate in fabricating photosensitive Schottky barrier diodes. The complex demonstrated semiconductor properties with enhanced conductivity under illumination, showcasing its potential in electronic applications .

Case Study 2: Coordination Chemistry

Research on hexaamminecobalt(III) nitrate has shown its effectiveness as a precursor in coordination chemistry studies. It has been utilized to synthesize various cobalt complexes that exhibit unique catalytic properties, further expanding its applicability .

Mecanismo De Acción

The mechanism of action of cobalt trinitrate involves its ability to interact with various molecular targets and pathways. In biological systems, cobalt trinitrate can release nitrate ions, which can participate in nitric oxide signaling pathways. The cobalt ion can also interact with proteins and enzymes, affecting their function and activity. The exact mechanism of action depends on the specific application and the environment in which cobalt trinitrate is used.

Comparación Con Compuestos Similares

Cobalt(3+);trinitrate can be compared with other cobalt compounds such as cobalt(II) chloride, cobalt(III) acetate, and cobalt(II) sulfate. These compounds share some similarities in their chemical behavior and applications but differ in their specific properties and uses. For example:

Cobalt(II) chloride: Used in humidity indicators and as a precursor for other cobalt compounds.

Cobalt(III) acetate: Used in organic synthesis and as a catalyst.

Cobalt(II) sulfate: Used in electroplating and as a nutritional supplement in animal feed.

This compound is unique in its ability to release nitrate ions and its specific coordination chemistry, making it valuable for certain applications that other cobalt compounds may not be suitable for.

Propiedades

Número CAS |

15520-84-0 |

|---|---|

Fórmula molecular |

Co(NO3)3 |

Peso molecular |

244.95 g/mol |

Nombre IUPAC |

cobalt(3+);trinitrate |

InChI |

InChI=1S/Co.3NO3/c;3*2-1(3)4/q+3;3*-1 |

Clave InChI |

JGDIMKGYTAZXOY-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] |

SMILES canónico |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] |

Sinónimos |

Cobalt(III) nitrate. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.